Lupeol caffeate
Overview
Description
Lupeol caffeate is a naturally occurring pentacyclic triterpenoid ester derived from lupeol and caffeic acid. Lupeol is found in various plants, including mango, Acacia visco, and Abronia villosa, while caffeic acid is a common phenolic compound in many plants. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lupeol caffeate typically involves the esterification of lupeol with caffeic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. A common method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve the extraction of lupeol from plant sources followed by chemical synthesis. The extraction process can include methods like sonication-assisted extraction, which has been shown to yield high amounts of lupeol . The extracted lupeol is then subjected to esterification with caffeic acid under optimized conditions to produce this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Lupeol caffeate exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Industry: this compound is being investigated for its potential use in cosmetic formulations due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of lupeol caffeate involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Lupeol: A pentacyclic triterpenoid with similar anti-inflammatory and anticancer properties.
Lupeol acetate: An ester derivative of lupeol with enhanced bioavailability and pharmacological activities.
Betulin: Another pentacyclic triterpenoid with comparable biological activities.
Uniqueness of Lupeol Caffeate: this compound stands out due to its combined properties of lupeol and caffeic acid. The esterification enhances its solubility and bioavailability, making it more effective in biological systems. Additionally, the presence of the caffeic acid moiety imparts additional antioxidant properties, making this compound a potent compound for therapeutic applications .
Properties
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3/b14-10+/t26-,27+,30-,31+,32?,34+,36+,37-,38+,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKLINODNHPPMX-ICEDIGPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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